PROTAC Mcl1 degrader-1

PROTAC targeted protein degradation Mcl-1

PROTAC Mcl1 degrader-1 (compound C3) is a cereblon-based PROTAC that induces catalytic degradation of Mcl-1, overcoming the paradoxical protein stabilization seen with high-affinity inhibitors like A-1210477. With DC50 of 0.7 μM for Mcl-1 degradation and dual Mcl-1/Bcl-2 inhibition (IC50: 0.78/0.54 μM), it delivers superior functional lethality in Mcl-1-dependent cancers (e.g., H23 NSCLC). Use at 0.7–2 μM for 12–24 h to achieve >50% Mcl-1 degradation and PARP cleavage. Ideal for dissecting ubiquitin-proteasome pathway and compensatory survival mechanisms. Not substitutable by occupancy-based inhibitors.

Molecular Formula C45H45BrN6O8S
Molecular Weight 909.8 g/mol
Cat. No. B608882
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePROTAC Mcl1 degrader-1
SynonymsMcl-1 Degrader C3
Molecular FormulaC45H45BrN6O8S
Molecular Weight909.8 g/mol
Structural Identifiers
SMILESC1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NCCCCCCNC(=O)CCCCC(=O)NCCN4C(=O)C5=C6C(=C(C=C5)SC7=CC=C(C=C7)Br)C=CC=C6C4=O
InChIInChI=1S/C45H45BrN6O8S/c46-27-15-17-28(18-16-27)61-35-21-19-32-39-29(35)9-7-10-30(39)42(57)51(43(32)58)26-25-49-37(54)14-4-3-13-36(53)48-24-6-2-1-5-23-47-33-12-8-11-31-40(33)45(60)52(44(31)59)34-20-22-38(55)50-41(34)56/h7-12,15-19,21,34,47H,1-6,13-14,20,22-26H2,(H,48,53)(H,49,54)(H,50,55,56)
InChIKeyBORXNUWYWZOREQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

PROTAC Mcl1 degrader-1: A CRBN-Recruiting Mcl-1/Bcl-2 Dual Degrader for Apoptosis Research


PROTAC Mcl1 degrader-1 (compound C3; CAS 2163793-38-0) is a proteolysis-targeting chimera (PROTAC) that hijacks the cereblon (CRBN) E3 ubiquitin ligase to induce selective degradation of the anti-apoptotic proteins Mcl-1 and Bcl-2. The compound is constructed by conjugating the Mcl-1/Bcl-2 dual inhibitor S1-6 to the CRBN ligand pomalidomide via a flexible linker [1]. It exhibits an IC50 of 0.78 μM for Mcl-1 and 0.54 μM for Bcl-2 in enzymatic assays , and achieves a DC50 of 0.7 μM for Mcl-1 degradation in cellular contexts [1]. The compound is available from multiple commercial vendors as a research-grade chemical tool (purity ≥98%) for studying apoptotic signaling networks and evaluating PROTAC-based therapeutic strategies .

Why PROTAC Mcl1 degrader-1 Cannot Be Substituted with Other Mcl-1 Inhibitors or PROTACs


Mcl-1 targeting agents span a wide mechanistic and potency spectrum, but simple substitution among them is scientifically unsound. Traditional small-molecule Mcl-1 inhibitors (e.g., S63845, AZD5991, AMG176) rely on high-affinity occupancy of the BH3-binding groove to block anti-apoptotic function; their efficacy is contingent upon sustained drug exposure and can be compromised by feedback upregulation of Mcl-1 protein levels [1]. In contrast, PROTAC Mcl1 degrader-1 operates via a catalytic degradation mechanism that eliminates the Mcl-1 protein entirely, which can translate into enhanced lethality even when binding affinity is modest [2]. Moreover, among Mcl-1 PROTACs, variations in E3 ligase recruitment (CRBN vs. VHL), linker composition, and degradation selectivity profile yield functionally distinct tools. For instance, dMCL1-2 achieves a KD of 30 nM for Mcl-1 binding but lacks the dual Mcl-1/Bcl-2 degradation signature of PROTAC Mcl1 degrader-1 [3]. Selecting the wrong analog can lead to misinterpretation of apoptosis dependencies, incomplete target engagement, or off-target degradation effects that confound experimental results.

PROTAC Mcl1 degrader-1: Quantitative Differentiation Evidence Against Comparators


Degradation-Based Mechanism Overcomes Affinity Limitations of Occupancy Inhibitors

PROTAC Mcl1 degrader-1 (C3) induces Mcl-1 degradation with a DC50 of 0.7 μM, as measured in cellular assays [1]. Despite having substantially lower binding affinity for Mcl-1 compared to the nanomolar inhibitor A-1210477 (Ki = 0.45 nM), C3 produced greater lethality in Mcl-1-dependent H23 non-small cell lung cancer cells [1]. This functional advantage stems from the catalytic nature of PROTAC-mediated degradation, which eliminates the target protein rather than merely occupying its binding site, thereby circumventing resistance mechanisms associated with target upregulation [2].

PROTAC targeted protein degradation Mcl-1 apoptosis ubiquitination

Dual Mcl-1/Bcl-2 Degradation Profile vs. Single-Target PROTACs

PROTAC Mcl1 degrader-1 (C3) degrades both Mcl-1 (DC50 = 0.7 μM) and Bcl-2 (DC50 = 3.0 μM) [1]. In contrast, the closely related PROTAC dMCL1-2 is reported as a selective Mcl-1 degrader with a KD of 30 nM for Mcl-1 binding but does not induce Bcl-2 degradation [2]. The dual degradation profile of C3 may be advantageous in cancer models where co-dependence on Mcl-1 and Bcl-2 exists, as simultaneous neutralization of both anti-apoptotic proteins can enhance apoptotic priming [3].

dual degradation Mcl-1 Bcl-2 PROTAC apoptosis

Time- and Concentration-Dependent Degradation Kinetics in HeLa Cells

In HeLa cervical carcinoma cells, PROTAC Mcl1 degrader-1 (C3) induced selective depletion of Mcl-1 and Bcl-2 proteins in a time- and concentration-dependent manner. Treatment with 0.3-10 μM C3 for 0-24 hours resulted in progressive loss of Mcl-1 protein as assessed by western blotting [1]. At 10 μM, near-complete Mcl-1 degradation was observed within 12 hours . This kinetic profile contrasts with small-molecule inhibitors like S63845 (Ki < 1.2 nM), which block function but do not reduce protein levels and may even trigger compensatory Mcl-1 upregulation [2].

degradation kinetics Mcl-1 PROTAC western blot time-course

Cytotoxic Activity in Mcl-1-Dependent H23 NSCLC Cells

PROTAC Mcl1 degrader-1 (C3) demonstrated concentration-dependent cytotoxicity against H23 non-small cell lung cancer cells, a line known to be Mcl-1-dependent. Treatment with 0-2 μM C3 for 24 hours reduced cell viability, with Mcl-1 depletion and PARP cleavage observed at concentrations as low as 0.3-1.0 μM . In direct comparative experiments from the primary publication, C3-induced Mcl-1 ubiquitination translated into greater lethality in H23 cells than the high-affinity Mcl-1 inhibitor A-1210477 [1].

cytotoxicity Mcl-1 dependency H23 NSCLC apoptosis

Reversible Degradation Enables Gain-of-Function Studies

PROTAC Mcl1 degrader-1 (C3) exhibits reversible degradation kinetics in living cells. Upon compound washout, Mcl-1 and Bcl-2 protein levels recover, providing a controllable system for temporal manipulation of these anti-apoptotic proteins [1]. This property is distinct from genetic knockout or siRNA approaches, which produce irreversible gene silencing, and from covalent inhibitors that permanently modify the target. The reversible nature of C3-mediated degradation makes it particularly valuable for gain-of-function studies to probe the dynamic roles of Bcl-2 and Mcl-1 in apoptosis networks [1].

reversible degradation washout PROTAC Mcl-1 apoptosis dynamics

Optimal Research Applications for PROTAC Mcl1 degrader-1 Based on Evidence


Functional Validation of Mcl-1 Dependency in Cancer Cell Lines

Use PROTAC Mcl1 degrader-1 to confirm Mcl-1 addiction in cancer cell lines of interest. Treat cells with 0.3-10 μM compound for 12-24 hours and assess Mcl-1 degradation via western blot; correlate protein loss with viability reduction and apoptosis markers (PARP cleavage, annexin V). This approach is particularly valuable for cell lines where Mcl-1 dependency has been predicted by BH3 profiling or gene expression but requires functional confirmation [1].

Differentiation of Mcl-1 and Bcl-2 Functional Redundancy in Apoptosis Networks

Leverage the dual Mcl-1/Bcl-2 degradation profile (Mcl-1 DC50 = 0.7 μM; Bcl-2 DC50 = 3.0 μM) to probe functional redundancy between these two anti-apoptotic proteins. Compare cellular responses to PROTAC Mcl1 degrader-1 versus Mcl-1-selective degraders (e.g., dMCL1-2) or Bcl-2-selective inhibitors (e.g., venetoclax) to delineate which tumor models require co-targeting of both proteins for maximal apoptosis induction [2].

Time-Resolved Studies of Apoptosis Commitment and Reversibility

Exploit the reversible degradation kinetics of PROTAC Mcl1 degrader-1 to perform washout experiments. Treat cells with compound for defined intervals, then remove the compound and monitor Mcl-1/Bcl-2 protein recovery and cell fate over time. This experimental design allows determination of the minimum duration of Mcl-1 suppression required to irreversibly commit cells to apoptosis, a critical parameter for understanding therapeutic windows [3].

Benchmarking PROTAC Degradation Efficiency in Chemical Biology Platforms

Use PROTAC Mcl1 degrader-1 as a well-characterized reference compound for validating or optimizing PROTAC screening assays. Its established DC50 (0.7 μM for Mcl-1), time-course degradation profile, and dual-target activity provide a robust benchmark for assessing new E3 ligase ligands, linker chemistries, or cellular degradation assay formats .

Technical Documentation Hub

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